molecular formula C14H28N2O2 B14766279 tert-Butyl 4-amino-3-isopropyl-5-methylpiperidine-1-carboxylate

tert-Butyl 4-amino-3-isopropyl-5-methylpiperidine-1-carboxylate

Cat. No.: B14766279
M. Wt: 256.38 g/mol
InChI Key: HPBGHBNLQGGVLP-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-3-isopropyl-5-methyl-piperidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-3-isopropyl-5-methyl-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-amino-3-isopropyl-5-methyl-piperidine-1-carboxylate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-3-isopropyl-5-methyl-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-amino-3-isopropyl-5-methyl-piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3-isopropyl-5-methyl-piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The compound’s structure allows it to fit into active sites of enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-amino-3-isopropyl-5-methyl-piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its isopropyl and methyl groups provide steric hindrance, affecting its reactivity and interaction with molecular targets.

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl 4-amino-3-methyl-5-propan-2-ylpiperidine-1-carboxylate

InChI

InChI=1S/C14H28N2O2/c1-9(2)11-8-16(7-10(3)12(11)15)13(17)18-14(4,5)6/h9-12H,7-8,15H2,1-6H3

InChI Key

HPBGHBNLQGGVLP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(C1N)C(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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